molecular formula C15H20N2O4 B8324370 ethyl N-[3-(2-cyanophenoxy)-2-hydroxypropyl]-3-aminopropanoate

ethyl N-[3-(2-cyanophenoxy)-2-hydroxypropyl]-3-aminopropanoate

Cat. No. B8324370
M. Wt: 292.33 g/mol
InChI Key: KMYNADRDKARQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05051446

Procedure details

15.36 g of the hydrochloride of ethyl 3-aminopropanoate and 6.2 g of potassium hydroxide were stirred in 150 ml of abs. ethanol until neutral reaction, ca 1 h. Under reflux was added 8.7 g of 2-(2,3-epoxypropoxy)benzonitrile in 125 ml of abs. ethanol. The mixture was refluxed for 8 h, filtered and evaporated. The residue was dissolved in ether, washed twice with water and extracted with 25 ml of 2-n hydrochloric acid. The aqueous phase was extracted with methylene chloride. The methylene chloride phase was dried over Na2SO4, filtered and evaporated to dryness. The hydrochloride of ethyl N-[3-(2-cyanophenoxy)-2-hydroxypropyl]-3-aminopropanoate crystallized. Yield 5.75 g. Melting point 120° C. (HCl). The structure was determined using NMR and equivalent weight.
Quantity
15.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[OH-].[K+].[O:12]1[CH2:24][CH:13]1[CH2:14][O:15][C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[C:18]#[N:19]>C(O)C>[C:18]([C:17]1[CH:20]=[CH:21][CH:22]=[CH:23][C:16]=1[O:15][CH2:14][CH:13]([OH:12])[CH2:24][NH:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])#[N:19] |f:2.3|

Inputs

Step One
Name
Quantity
15.36 g
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)OCC
Name
Quantity
6.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
8.7 g
Type
reactant
Smiles
O1C(COC2=C(C#N)C=CC=C2)C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether
WASH
Type
WASH
Details
washed twice with water
EXTRACTION
Type
EXTRACTION
Details
extracted with 25 ml of 2-n hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The hydrochloride of ethyl N-[3-(2-cyanophenoxy)-2-hydroxypropyl]-3-aminopropanoate crystallized

Outcomes

Product
Name
Type
Smiles
C(#N)C1=C(OCC(CNCCC(=O)OCC)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.